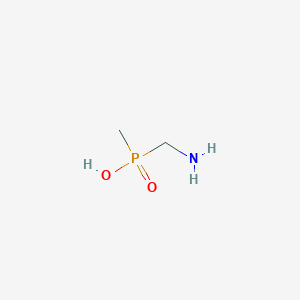

Aminomethyl(methyl)phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminomethyl(methyl)phosphinic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H8NO2P and its molecular weight is 109.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticides and Herbicides

Aminomethyl(methyl)phosphinic acid is primarily recognized as a degradation product of glyphosate, one of the most widely used herbicides globally. Its role as an active ingredient in biocides and pesticides has been extensively studied. Notably, it exhibits herbicidal properties that can inhibit the growth of certain plant species, making it valuable in agricultural practices aimed at weed control .

Environmental Impact

The environmental fate of this compound is significant due to its presence in wastewater treatment effluents. Studies have shown that it can be detected in concentrations up to 10 μg/L in treated water, raising concerns regarding its ecological impact and potential toxicity comparable to glyphosate itself .

Medicinal Applications

Bone Health and Osteoporosis Treatment

This compound serves as a stable analogue of pyrophosphate, which is crucial in the treatment of osteoporosis. It has been shown to inhibit the formation and dissolution of calcium phosphate crystals, thereby playing a role in maintaining bone density . Various phosphonic pseudopeptides derived from this compound have been investigated for their potential in treating diseases such as cancer and hypertension .

Urease Inhibition

Recent studies have identified this compound derivatives as potent inhibitors of bacterial ureases. These enzymes are implicated in infections caused by urealytic bacteria such as Helicobacter pylori. The synthesized compounds demonstrated high inhibitory potency, making them promising candidates for therapeutic applications against these infections .

Material Science Applications

Corrosion Inhibition

In material science, this compound is utilized as a corrosion inhibitor. Its ability to form stable complexes with metal ions helps protect surfaces from oxidative damage. This property is particularly beneficial in industrial settings where metal components are exposed to harsh environments .

Metal-Organic Frameworks (MOFs)

The compound's chelating properties allow it to be incorporated into metal-organic frameworks for gas absorption applications. These frameworks can effectively capture gases like CO2, contributing to efforts in carbon capture technology and environmental remediation .

Table 1: Summary of Applications

Table 2: Case Studies on Medicinal Applications

Propiedades

Número CAS |

15901-11-8 |

|---|---|

Fórmula molecular |

C2H8NO2P |

Peso molecular |

109.06 g/mol |

Nombre IUPAC |

aminomethyl(methyl)phosphinic acid |

InChI |

InChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5) |

Clave InChI |

QLAUIXHXGPSZQW-UHFFFAOYSA-N |

SMILES |

CP(=O)(CN)O |

SMILES canónico |

CP(=O)(C[NH3+])[O-] |

Sinónimos |

(Aminomethyl)methylphosphinic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.